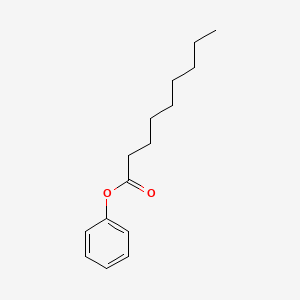

Phenyl Nonanoate

Vue d'ensemble

Description

Phenyl Nonanoate is a type of phenolic compound . Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Some chemical properties such as acidity and formation of radicals are directly linked with their important and key biological activities such as antioxidant properties .

Applications De Recherche Scientifique

1. Light Emitting Diode (LED) Encapsulation

Research by Kim, Yang, and Bae (2010) focused on the fabrication of a transparent and thermally stable phenyl hybrimer with high refractive index for LED encapsulation. This material, developed through a combination of nonhydrolytic sol−gel condensation and hydrosilylation reaction under a Pt catalyst, exhibits a high refractive index around 1.56 and good thermal stability against discoloration even at temperatures above 150 °C (Kim, Yang, & Bae, 2010).

2. Chromatography Efficiency

Zou, Dorsey, and Chester (2000) investigated the impact of various modifiers, including phenyl nonanoate, on column efficiency in packed-column supercritical fluid chromatography (SFC). Their study revealed significant improvements in apparent column efficiency with the addition of phenyl nonanoate, particularly for nonpolar solutes (Zou, Dorsey, & Chester, 2000).

3. Synthesis of Low-Molecular-Weight Gelators

Das, Häring, Haldar, and Díaz Díaz (2017) highlighted the role of Phenylalanine derivatives in the synthesis of low-molecular-weight gelators for various applications. These derivatives, through self-assembly, form supramolecular gels useful in drug delivery, tissue engineering, and environmental remediation (Das, Häring, Haldar, & Díaz Díaz, 2017).

4. Sensory Evaluation of Odors

Daikoku, Mitsuda, Tanamura, and Uchiyama (2019) conducted research on the characteristics of odors, including those of phenylacetic acid and nonanoic acid. Their study aimed to understand odor perception differences between young and elderly individuals, revealing insights into the sensory evaluation of phenyl-related compounds (Daikoku, Mitsuda, Tanamura, & Uchiyama, 2019).

5. Catalytic Applications

Nemouchi, Boulcina, Carboni, and Debache (2012) explored the use of Phenylboronic acid as a catalyst for synthesizing tetrahydrobenzo[b]pyrans, demonstrating its efficiency and environmental friendliness. This highlights the potential of phenyl derivatives in catalytic applications (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Propriétés

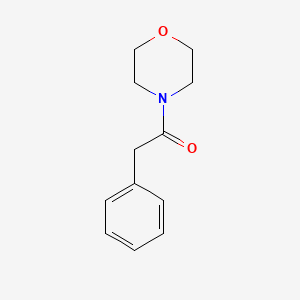

IUPAC Name |

phenyl nonanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWBEXBBNLGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454341 | |

| Record name | Phenyl Nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl Nonanoate | |

CAS RN |

17475-40-0 | |

| Record name | Phenyl Nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)

![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)